3-[(Thien-2-ylcarbonyl)amino]propanoic acid 3-[(Thien-2-ylcarbonyl)amino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 36855-32-0
VCID: VC2347981
InChI: InChI=1S/C8H9NO3S/c10-7(11)3-4-9-8(12)6-2-1-5-13-6/h1-2,5H,3-4H2,(H,9,12)(H,10,11)
SMILES: C1=CSC(=C1)C(=O)NCCC(=O)O
Molecular Formula: C8H9NO3S
Molecular Weight: 199.23 g/mol

3-[(Thien-2-ylcarbonyl)amino]propanoic acid

CAS No.: 36855-32-0

Cat. No.: VC2347981

Molecular Formula: C8H9NO3S

Molecular Weight: 199.23 g/mol

* For research use only. Not for human or veterinary use.

3-[(Thien-2-ylcarbonyl)amino]propanoic acid - 36855-32-0

Specification

CAS No. 36855-32-0
Molecular Formula C8H9NO3S
Molecular Weight 199.23 g/mol
IUPAC Name 3-(thiophene-2-carbonylamino)propanoic acid
Standard InChI InChI=1S/C8H9NO3S/c10-7(11)3-4-9-8(12)6-2-1-5-13-6/h1-2,5H,3-4H2,(H,9,12)(H,10,11)
Standard InChI Key XMEQOGPKBWCSFU-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(=O)NCCC(=O)O
Canonical SMILES C1=CSC(=C1)C(=O)NCCC(=O)O

Introduction

Physical and Chemical Properties

Physical Properties

A comprehensive overview of the physical properties of 3-[(Thien-2-ylcarbonyl)amino]propanoic acid is presented in Table 1.

Table 1: Physical and Chemical Properties of 3-[(Thien-2-ylcarbonyl)amino]propanoic acid

PropertyValueReference
Molecular FormulaC8H9NO3S
Molecular Weight199.23 g/mol
CAS Number36855-32-0
IUPAC Name3-(thiophene-2-carbonylamino)propanoic acid
Standard InChIInChI=1S/C8H9NO3S/c10-7(11)3-4-9-8(12)6-2-1-5-13-6/h1-2,5H,3-4H2,(H,9,12)(H,10,11)
Standard InChIKeyXMEQOGPKBWCSFU-UHFFFAOYSA-N
SMILES NotationC1=CSC(=C1)C(=O)NCCC(=O)O
PubChem Compound ID3476858

Synthesis and Preparation

Synthetic Approaches

The synthesis of 3-[(Thien-2-ylcarbonyl)amino]propanoic acid typically involves the reaction of thiophene-2-carbonyl chloride with 3-aminopropanoic acid (β-alanine) in the presence of a base to facilitate the formation of the amide bond. This process requires careful control of reaction conditions to ensure high yield and purity. The reaction can be represented as follows:

Thiophene-2-carbonyl chloride + 3-aminopropanoic acid → 3-[(Thien-2-ylcarbonyl)amino]propanoic acid + HCl

The base in this reaction serves to neutralize the hydrogen chloride produced as a byproduct, preventing it from interfering with the reaction or forming the hydrochloride salt of the product.

Purification Methods

After synthesis, the compound would typically require purification to remove unreacted starting materials and potential side products. Common purification techniques for similar compounds include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel or similar stationary phases

  • Acid-base extraction taking advantage of the carboxylic acid functionality

These purification methods would be selected based on the specific impurities present and the required purity level of the final product.

Related Compounds and Structural Comparison

Structural Analogs

To better understand the position of 3-[(Thien-2-ylcarbonyl)amino]propanoic acid within its chemical family, Table 2 provides a comparison with structurally related thiophene derivatives found in the research literature.

Table 2: Comparison of 3-[(Thien-2-ylcarbonyl)amino]propanoic acid with Related Thiophene Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS NumberReference
3-[(Thien-2-ylcarbonyl)amino]propanoic acidC8H9NO3S199.2336855-32-0
2-Methyl-3-(thiophene-2-carboxamido)propanoic acidC9H11NO3S213.261211501-41-5
3-[(Thien-2-ylcarbonyl)amino]benzoic acidC12H9NO3S247.2724341-72-8
2-Amino-3-hydroxy-3-(thiophen-2-yl)propanoic acidC7H9NO3S187.2232595-59-8
3-(2-Thienyl)propanoic acidC7H8O2S156.205928-51-8

This comparison highlights the structural diversity within thiophene-containing carboxylic acids and their derivatives. The compound 3-[(Thien-2-ylcarbonyl)amino]propanoic acid differs from its analogs in specific functional groups and their arrangement, which would impact its chemical behavior and potential applications.

Structure-Property Relationships

The variations in structure among these related compounds would be expected to result in different physical properties and chemical reactivities. For example:

  • The presence of an amide bond in 3-[(Thien-2-ylcarbonyl)amino]propanoic acid versus the direct attachment of the thiophene ring to the propanoic acid chain in 3-(2-Thienyl)propanoic acid would significantly affect polarity, hydrogen bonding capabilities, and conformational flexibility.

  • The introduction of a methyl group in 2-Methyl-3-(thiophene-2-carboxamido)propanoic acid would slightly increase lipophilicity compared to the unmethylated analog.

  • The presence of a benzene ring in 3-[(Thien-2-ylcarbonyl)amino]benzoic acid would introduce different electronic and steric properties compared to the linear propanoic acid chain.

SupplierLocationSource InformationReference
EnamineUkraineChemical vendor specializing in building blocks and screening compounds
Ryan Scientific, Inc.United StatesChemical supplier for research and development
UkrOrgSynthesis Ltd.UkraineOrganic synthesis company with catalog of over 6,230 products
Vulcan ChemNot specifiedChemical supplier with product ID: VC2347981

The availability from multiple suppliers suggests that the compound has established synthesis routes and is produced in quantities sufficient to meet research demands.

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